1-(2-Naphthylsulfonyl)-4-(4-pyridylmethyl)piperazine
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Overview
Description
1-(2-Naphthylsulfonyl)-4-(4-pyridylmethyl)piperazine is a synthetic organic compound that features a naphthylsulfonyl group and a pyridylmethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Naphthylsulfonyl)-4-(4-pyridylmethyl)piperazine typically involves the following steps:
Formation of the Naphthylsulfonyl Chloride: This can be achieved by reacting 2-naphthol with chlorosulfonic acid under controlled conditions.
Nucleophilic Substitution: The naphthylsulfonyl chloride is then reacted with piperazine to form 1-(2-naphthylsulfonyl)piperazine.
Alkylation: Finally, the 1-(2-naphthylsulfonyl)piperazine is alkylated with 4-(chloromethyl)pyridine to yield the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(2-Naphthylsulfonyl)-4-(4-pyridylmethyl)piperazine can undergo several types of chemical reactions, including:
Oxidation: The naphthyl group can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl group may yield naphthoquinones, while reduction of the sulfonyl group may produce sulfides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological systems due to its unique structural features.
Industry: Possible applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of 1-(2-Naphthylsulfonyl)-4-(4-pyridylmethyl)piperazine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-Naphthylsulfonyl)piperazine: Lacks the pyridylmethyl group.
4-(4-Pyridylmethyl)piperazine: Lacks the naphthylsulfonyl group.
Naphthylsulfonyl derivatives: Compounds with similar sulfonyl groups but different substituents.
Uniqueness
1-(2-Naphthylsulfonyl)-4-(4-pyridylmethyl)piperazine is unique due to the combination of the naphthylsulfonyl and pyridylmethyl groups attached to the piperazine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H21N3O2S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C20H21N3O2S/c24-26(25,20-6-5-18-3-1-2-4-19(18)15-20)23-13-11-22(12-14-23)16-17-7-9-21-10-8-17/h1-10,15H,11-14,16H2 |
InChI Key |
JZCIPSCECBHCAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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